

Apelin-13 Expression in Diverse Tissues: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Apelin-13** expression across various tissues, methodologies for its quantification, and an exploration of its associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields.

Introduction to Apelin-13

Apelin is a peptide that functions as an endogenous ligand for the G protein-coupled receptor APJ. The apelin gene encodes a 77-amino acid prepropeptide, which is cleaved into several active forms, including apelin-12, -13, -17, and -36. Among these, **Apelin-13** is one of the most biologically active isoforms and is widely expressed in numerous tissues and organs, including the cardiovascular, respiratory, digestive, endocrine, and neurological systems. It is particularly abundant in the blood.[1] The Apelin/APJ system is implicated in a wide range of physiological processes, making it a significant target for therapeutic research.

Data Presentation: Quantitative Expression of Apelin-13

The following tables summarize the available quantitative data on **Apelin-13** expression in various tissues across different species. It is important to note that a standardized,



comprehensive dataset is not yet available in the literature, and values can vary based on the detection method and experimental conditions.

Table 1: Apelin-13 Expression in Human Tissues

Tissue/Fluid	Expression Level	Method	Reference
Plasma	0.13 ± 0.05 ng/mL	ELISA	[2]
Serum (Diabetic Kidney Disease)	50,720.36 (26,954.76/78,880.05) pg/mL	ELISA	[1]
Serum (Non-Diabetic Kidney Disease)	20,490.58 (16,008.67/33,997.97) pg/mL	ELISA	[1]
Heart (Left Ventricle)	Bmax: 4.3 ± 0.9 fmol/mg protein	Radioligand Binding	[3]
Heart (Right Atria)	Bmax: 3.1 ± 0.6 fmol/mg protein	Radioligand Binding	[3]

Table 2: Apelin-13 Expression in Rat Tissues



Tissue	Expression Level (pg/mg total protein)	Method	Reference
Heart	~136	ELISA	[4]
Lung	High Expression (Quantitative data not specified)	EIA	[5]
Mammary Gland	High Expression (Quantitative data not specified)	EIA	[5]
Testis	Moderate Expression (Quantitative data not specified)	EIA	[5]
Uterus	Moderate Expression (Quantitative data not specified)	EIA	[5]

Table 3: Apelin-13 Expression in Mouse Tissues



Tissue	Expression Level	Method	Reference
Lung	Strong Hybridization (Relative)	ISHH	[6]
Heart	Strong Hybridization (Relative)	ISHH	[6]
Adrenal Cortex	Strong Hybridization (Relative)	ISHH	[6]
Renal Medulla	Strong Hybridization (Relative)	ISHH	[6]
Ovary	Strong Hybridization (Relative)	ISHH	[6]
Uterus	Strong Hybridization (Relative)	ISHH	[6]

Experimental Protocols

Detailed methodologies for the quantification of **Apelin-13** are crucial for obtaining reliable and reproducible results. The following sections provide comprehensive protocols for ELISA, Western Blotting, and Immunohistochemistry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Apelin-13

ELISA is a widely used method for quantifying **Apelin-13** in various biological samples.

- 1. Sample Preparation:
- Serum: Allow blood to clot at room temperature for 1-2 hours or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[7]
- Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.
 [8][9]



- Tissue Homogenates: Rinse tissue with ice-cold PBS (pH 7.4) to remove excess blood.
 Weigh the tissue and homogenize in PBS (1g of tissue to 9mL of PBS) using a glass homogenizer on ice.[7] To further disrupt cells, sonicate the suspension or perform freeze-thaw cycles. Centrifuge at 5000 x g for 5-10 minutes at 2-8°C and collect the supernatant.[7]
- Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove debris.
- Cell Lysates: For adherent cells, wash with cold PBS and lyse with a suitable lysis buffer. For suspension cells, pellet by centrifugation, wash with cold PBS, and lyse. Centrifuge to pellet cell debris and collect the supernatant.[7]
- 2. ELISA Procedure (Competitive ELISA):
- Add 50 μL of standard or sample to each well of a microplate pre-coated with an antibody specific to Apelin-13.
- Immediately add 50 μ L of Biotin-labeled **Apelin-13** to each well. Gently tap the plate to mix and incubate for 45 minutes at 37°C.
- Aspirate the liquid from each well and wash the plate 3 times with wash buffer.
- Add 100 μL of HRP-Streptavidin Conjugate (SABC) working solution to each well and incubate for 30 minutes at 37°C.
- Aspirate and wash the plate 5 times with wash buffer.
- Add 90 μL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
- Add 50 μL of stop solution to each well. The color will change from blue to yellow.
- Read the absorbance at 450 nm immediately using a microplate reader.
- Calculate the concentration of Apelin-13 in the samples by comparing the OD of the samples to the standard curve.

Western Blotting for Apelin-13

Foundational & Exploratory





Western blotting allows for the detection and relative quantification of **Apelin-13** protein in tissue and cell lysates.

- 1. Protein Extraction and Quantification:
- Homogenize tissue samples or lyse cells in RIPA buffer containing protease inhibitors.
- Centrifuge the lysate at high speed to pellet debris and collect the supernatant.
- Determine the protein concentration of the lysate using a BCA protein assay.
- 2. Gel Electrophoresis and Transfer:
- Mix 20-30 μg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load the samples onto a 10-12% SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- 3. Immunodetection:
- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1%
 Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for Apelin-13 overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- 4. Detection:



- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate.
- Detect the chemiluminescent signal using X-ray film or a digital imaging system.

Immunohistochemistry (IHC) for Apelin-13

IHC is used to visualize the localization and distribution of Apelin-13 within tissue sections.

- 1. Tissue Preparation:
- Fix freshly dissected tissue in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the tissue through a series of graded ethanol solutions and clear in xylene.
- Embed the tissue in paraffin wax.
- Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides.
- 2. Deparaffinization and Rehydration:
- Heat the slides at 60°C for 30-60 minutes.
- Immerse the slides in xylene (2-3 changes, 5-10 minutes each).
- Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (2-3 minutes each).
- Rinse with distilled water.
- 3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized.
- Allow the slides to cool to room temperature.



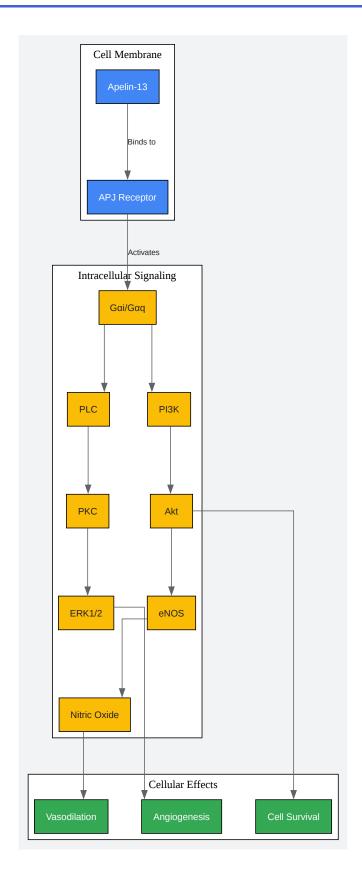
4. Staining:

- Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
- · Wash with PBS.
- Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
- Incubate with the primary antibody against Apelin-13 at the optimal dilution overnight at 4°C in a humidified chamber.
- Wash with PBS.
- Incubate with a biotinylated secondary antibody for 30-60 minutes.
- Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
- Wash with PBS.
- Develop the color by adding a chromogen substrate such as DAB (3,3'-diaminobenzidine).
- Counterstain with hematoxylin to visualize the nuclei.
- Dehydrate, clear, and mount the slides with a permanent mounting medium.

Visualizations: Signaling Pathways and Experimental Workflow Apelin-13 Signaling Pathway

Apelin-13 binding to its receptor, APJ, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. These pathways are involved in a multitude of cellular processes.





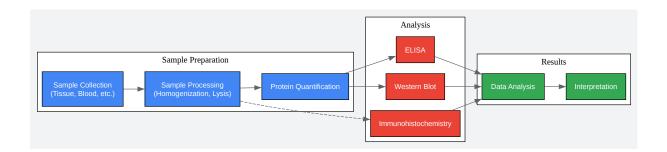
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Caption: Apelin-13 signaling cascade.



Experimental Workflow for Apelin-13 Quantification

The following diagram outlines a typical workflow for the quantification of **Apelin-13** in biological samples.



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Caption: **Apelin-13** quantification workflow.

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